molecular formula C22H16F3N3O3 B3000874 Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 318949-19-8

Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate

Katalognummer: B3000874
CAS-Nummer: 318949-19-8
Molekulargewicht: 427.383
InChI-Schlüssel: BDVVQOLYCDJERC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-oxazole core. Its structure includes:

  • A 1,2-oxazole ring substituted at position 3 with a phenyl group and at position 4 with a methyl carboxylate.
  • A pyrazole ring at position 5 of the oxazole, substituted at position 1 with a 4-methylphenyl group and at position 3 with a trifluoromethyl (-CF₃) group.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aromatic substituents (phenyl, 4-methylphenyl) contribute to π-π stacking interactions. Its molecular formula is estimated as C₂₂H₁₆F₃N₃O₃, with a molecular weight of ~427 g/mol. Structural determination of such compounds typically employs X-ray crystallography, often using SHELX software for refinement .

Eigenschaften

IUPAC Name

methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3/c1-13-8-10-15(11-9-13)28-12-16(20(26-28)22(23,24)25)19-17(21(29)30-2)18(27-31-19)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVQOLYCDJERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C(=NO3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methylphenylhydrazine with a suitable β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the oxazole ring: This can be done by cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: The trifluoromethyl and pyrazole groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Pharmaceuticals: The compound’s structure suggests potential as a lead compound for drug development, particularly in targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

    Agrochemicals: Its stability and biological activity make it a candidate for the development of new pesticides or herbicides.

    Materials Science: The compound’s unique functional groups may impart desirable properties to polymers or other materials, such as increased thermal stability or resistance to degradation.

Wirkmechanismus

The mechanism of action of Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole and oxazole rings may facilitate interactions with active sites or binding pockets. The exact pathways involved would depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate - 4-Methylphenyl (pyrazole)
- Trifluoromethyl (pyrazole)
- Phenyl (oxazole)
- Methyl ester (oxazole)
~427 High lipophilicity due to -CF₃; potential for enhanced metabolic stability.
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide - 2-Hydroxyethyl (pyrazole)
- Thiophene (oxazole)
- Carboxamide (oxazole)
304.3 Increased polarity from hydroxyethyl and carboxamide; thiophene enhances electronic diversity.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde - 3-Chlorophenylsulfanyl (pyrazole)
- Trifluoromethyl (pyrazole)
- Aldehyde (pyrazole)
N/A Sulfur-containing substituent improves electrophilicity; aldehyde enables reactivity in condensation reactions.
2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol - Dimethyloxazole-piperidine (pyrazole)
- Ethanol (pyrazole)
304.4 Piperidine and oxazole groups may enhance bioavailability; ethanol substituent increases solubility.

Key Observations:

Aromatic substituents (e.g., phenyl, 4-methylphenyl) in the target compound favor hydrophobic interactions, whereas polar groups like hydroxyethyl (in ) or sulfanyl (in ) enhance solubility but reduce membrane permeability.

Molecular Weight and Size :

  • The target compound (~427 g/mol) is significantly larger than analogs in (~304 g/mol), suggesting it may face challenges in applications requiring small-molecule drug-like properties (e.g., oral bioavailability).

Functional Group Diversity :

  • The methyl ester in the target compound offers a site for hydrolysis, which could be tailored for prodrug strategies. In contrast, the aldehyde in and carboxamide in provide distinct reactivity profiles for further derivatization.

Crystallographic Insights :

  • Structural data for such compounds are often resolved using SHELX software (e.g., SHELXL for refinement), ensuring high accuracy in bond length and angle measurements .

Research Implications

  • Medicinal Chemistry : The target compound’s trifluoromethyl and aromatic groups make it a candidate for targeting hydrophobic binding pockets in enzymes or receptors.
  • Materials Science : Its rigid heterocyclic core could be exploited in organic electronics or as a ligand in metal-organic frameworks.

Biologische Aktivität

Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in medicinal chemistry, where compounds containing pyrazole and oxazole moieties are often explored for their pharmacological properties.

  • Molecular Formula : C14H11F3N4O
  • Molecular Weight : 308.26 g/mol
  • CAS Number : 477762-36-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyrazole ring is significant in medicinal chemistry due to its known interactions with enzymes and receptors involved in inflammation and cancer pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Anticancer activity

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNFα and IL-6. In one study, a related compound demonstrated an IC50 value of 0.044 μM against human IKK-2, indicating strong anti-inflammatory properties .

Antimicrobial Properties

Compounds featuring the pyrazole structure have been evaluated for their antimicrobial activity. A related study found that pyrazolyl ureas exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) around 250 μg/mL . This suggests that methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate may possess similar properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, certain pyrazole-containing compounds have been found to inhibit key cancer-related pathways, including those involving p38 MAPK and COX enzymes . The compound’s structure may allow it to act as a selective inhibitor in these pathways.

Case Studies

  • Anti-inflammatory Effects : In a preclinical model, a derivative structurally similar to methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate was administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain markers compared to control groups .
  • Antimicrobial Testing : A series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity, suggesting that methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate could have similar effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.